molecular formula C14H20N4O2 B12266233 N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide

Cat. No.: B12266233
M. Wt: 276.33 g/mol
InChI Key: YQKRLSJJLXIGHP-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a cyclopropyl group and a dimethylpyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Dimethylpyrimidinyl Moiety: The dimethylpyrimidinyl group is attached through nucleophilic substitution reactions, using appropriate pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyrimidine derivatives in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes at the cellular level. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-(5-trifluoromethylpyridin-2-yl)morpholine-2-carboxamide: Contains a trifluoromethyl group instead of dimethylpyrimidinyl.

    N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide: Features a biphenyl structure with an oxadiazole moiety.

Uniqueness

N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

N-cyclopropyl-4-(5,6-dimethylpyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C14H20N4O2/c1-9-10(2)15-8-16-13(9)18-5-6-20-12(7-18)14(19)17-11-3-4-11/h8,11-12H,3-7H2,1-2H3,(H,17,19)

InChI Key

YQKRLSJJLXIGHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCOC(C2)C(=O)NC3CC3)C

Origin of Product

United States

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